molecular formula C19H24N2O4S2 B3010444 N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1428365-22-3

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B3010444
CAS No.: 1428365-22-3
M. Wt: 408.53
InChI Key: MXJSWRBTEATJNR-UHFFFAOYSA-N
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Description

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H24N2O4S2 and its molecular weight is 408.53. The purity is usually 95%.
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Biological Activity

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by its molecular formula C18H22N2O3SC_{18}H_{22}N_{2}O_{3}S and features several important structural components:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur.
  • Piperidine Moiety : A six-membered saturated ring containing nitrogen.
  • Benzo[b][1,4]dioxine Core : A fused bicyclic structure that enhances biological activity.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Type Description Reference
AntiviralPotential inhibition of viral entry mechanisms.
Anti-inflammatoryDemonstrated significant reduction in inflammatory markers.
CytotoxicExhibits cytotoxicity against various cancer cell lines.
AntimicrobialPotential efficacy against bacterial strains.

Case Studies

  • Antiviral Studies : In a study evaluating thiophene derivatives, compounds with similar piperidine substitutions exhibited effective inhibition against Ebola virus pseudotypes. The selectivity index indicated a favorable safety profile compared to existing antiviral agents .
  • Cytotoxicity Assessment : Research involving derivatives of 1,4-benzodioxane showed promising results in cytotoxic assays against human cancer cell lines, suggesting that modifications in the structure can enhance anticancer activity .
  • Anti-inflammatory Research : A recent investigation into 2,3-dihydrobenzo[b][1,4]dioxane analogs revealed their capability to modulate inflammatory pathways effectively, indicating that structural features significantly influence their therapeutic potential .

Structure-Activity Relationships (SAR)

The SAR studies of related compounds suggest that:

  • The presence of the thiophene ring enhances interaction with biological targets.
  • Modifications on the piperidine moiety can lead to changes in potency and selectivity against specific receptors or enzymes.

For instance, substituents at specific positions on the benzodioxane core have been shown to optimize anti-inflammatory effects while minimizing cytotoxicity .

Properties

IUPAC Name

N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c22-27(23,16-3-4-17-18(14-16)25-12-11-24-17)20-7-10-21-8-5-15(6-9-21)19-2-1-13-26-19/h1-4,13-15,20H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJSWRBTEATJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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